molecular formula C12H14N4O B13883451 N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide

Cat. No.: B13883451
M. Wt: 230.27 g/mol
InChI Key: SJKOVHSJAZJWQR-UHFFFAOYSA-N
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Description

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide is a complex organic compound that features a pyrazole ring substituted with a pyridine ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide can be achieved through a multi-step process. One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides . The reaction conditions typically involve the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction is mild and metal-free, making it an attractive option for synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share the pyridine and amide functional groups but lack the pyrazole ring.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in the presence of the imidazo ring and bromine substitution.

Uniqueness

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide is unique due to its combination of a pyrazole ring with a pyridine ring and an isopropyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

N-(2-propan-2-yl-5-pyridin-3-ylpyrazol-3-yl)formamide

InChI

InChI=1S/C12H14N4O/c1-9(2)16-12(14-8-17)6-11(15-16)10-4-3-5-13-7-10/h3-9H,1-2H3,(H,14,17)

InChI Key

SJKOVHSJAZJWQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CN=CC=C2)NC=O

Origin of Product

United States

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